molecular formula C14H18N2O4 B2455283 (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034491-86-4

(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

Cat. No.: B2455283
CAS No.: 2034491-86-4
M. Wt: 278.308
InChI Key: QPIWKOJICCMVHN-UHFFFAOYSA-N
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Description

(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a hydroxyazetidine, a tetrahydrofuran, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position.

    Attachment of the Tetrahydrofuran Moiety: This can be achieved through etherification reactions using appropriate reagents and conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving nitrogen-containing precursors.

    Final Coupling Reaction: The final step involves coupling the different moieties together under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: Various substitution reactions can occur, especially at the pyridine ring, where halogenation or alkylation can take place.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-2-yl)methanone: A similar compound with a slight variation in the position of the pyridine ring.

    (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanone: Another analog with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-11-7-16(8-11)14(18)10-3-4-13(15-6-10)20-9-12-2-1-5-19-12/h3-4,6,11-12,17H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIWKOJICCMVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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